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Compound of Interest

Compound Name: Vildagliptin

Cat. No.: B1249944 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme

responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).

By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1, which in turn enhances

glucose-dependent insulin secretion and suppresses glucagon secretion, thereby improving

glycemic control in patients with type 2 diabetes. Understanding the molecular interactions

between Vildagliptin and DPP-4 is crucial for the rational design of new and improved DPP-4

inhibitors. Computational modeling techniques, including molecular docking and molecular

dynamics simulations, are powerful tools for elucidating these interactions at an atomic level.

These application notes provide a detailed overview of the computational methods used to

study the Vildagliptin-DPP-4 interaction, including quantitative binding data and step-by-step

experimental protocols.

Data Presentation
Table 1: Summary of Vildagliptin-DPP-4 Interaction
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Computational
Method

Software
Binding/Intera
ction Energy
(kcal/mol)

Key
Interacting
Residues

Reference

Molecular

Docking
AutoDock Vina -8.1 Not specified [1]

Molecular

Docking

Pyrx (using

AutoDock Vina)
-8.0 Not specified [2]

Molecular

Docking
Not specified -7.7 Not specified [1]

Table 2: Key Amino Acid Residues in the Vildagliptin-
DPP-4 Binding Site

Residue Interaction Type Subsite Reference

Glu205
Hydrogen Bond, Salt

Bridge
S2 [3][4]

Glu206
Hydrogen Bond, Salt

Bridge
S2 [3][4]

Tyr547
Hydrogen Bond, π-

electron alkyl bond
S2 [4]

Arg125 Hydrogen Bond S2 [4]

Ser630 Hydrogen Bond S1 [4]

Tyr662
Hydrophobic

Interaction
S1 [4]

Tyr666
Hydrophobic

Interaction
S1 [4]

Phe357
Hydrophobic

Interaction
S2 [4]
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Protocol 1: Molecular Docking of Vildagliptin with DPP-4
using AutoDock Vina
This protocol outlines the steps for performing molecular docking to predict the binding pose

and affinity of Vildagliptin to the DPP-4 active site.

1. Preparation of the Receptor (DPP-4): a. Download the crystal structure of human DPP-4 in

complex with a ligand from the Protein Data Bank (PDB). A suitable entry is, for example,

2P8S. b. Prepare the protein using AutoDockTools (ADT): i. Remove water molecules and any

co-crystallized ligands. ii. Add polar hydrogens. iii. Assign Gasteiger charges. iv. Save the

prepared receptor in PDBQT format (protein.pdbqt).

2. Preparation of the Ligand (Vildagliptin): a. Obtain the 3D structure of Vildagliptin, for

example from a chemical database like PubChem or by drawing it using software like

ChemSketch. b. Optimize the ligand's geometry using a suitable method (e.g., with Avogadro).

c. In ADT, define the rotatable bonds and assign Gasteiger charges. d. Save the prepared

ligand in PDBQT format (ligand.pdbqt).

3. Grid Box Definition: a. In ADT, define the grid box to encompass the active site of DPP-4.

The center of the grid should be the geometric center of the co-crystallized ligand (if available)

or the key active site residues (e.g., Ser630, His740). b. Set the grid box dimensions to be

large enough to allow for translational and rotational movement of the ligand (e.g., 30 x 30 x 30

Å). c. Save the grid parameter file (grid.gpf).

4. Running AutoGrid: a. Execute AutoGrid using the generated grid.gpf to pre-calculate the grid

maps for each atom type in the ligand. bash autogrid4 -p grid.gpf -l grid.glg

5. Running AutoDock Vina: a. Create a configuration file (conf.txt) specifying the paths to the

receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

receptor = protein.pdbqt ligand = ligand.pdbqt center_x = [x-coordinate] center_y = [y-

coordinate] center_z = [z-coordinate] size_x = 30 size_y = 30 size_z = 30 out =

vildagliptin_docking_results.pdbqt b. Run the AutoDock Vina executable: bash vina --config

conf.txt --log vildagliptin_docking_log.txt

6. Analysis of Results: a. Visualize the docked poses in the output file using software like

PyMOL or Discovery Studio. b. Analyze the binding affinity scores (in kcal/mol) from the log file.
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c. Identify the key interacting residues and the types of interactions (hydrogen bonds,

hydrophobic interactions, etc.).

Protocol 2: Molecular Dynamics Simulation of the
Vildagliptin-DPP-4 Complex using GROMACS
This protocol describes how to perform a molecular dynamics (MD) simulation to study the

stability and dynamics of the Vildagliptin-DPP-4 complex in a simulated physiological

environment.

1. System Preparation: a. Start with the best-docked pose of the Vildagliptin-DPP-4 complex

obtained from molecular docking. b. Choose a suitable force field (e.g., CHARMM36 or AMBER

ff14SB). Generate the topology for the protein using the pdb2gmx tool in GROMACS. c.

Generate the ligand topology and parameters. This can be done using servers like SwissParam

or the antechamber module of AmberTools. d. Combine the protein and ligand topologies and

coordinate files.

2. Solvation and Ionization: a. Create a simulation box (e.g., dodecahedral) and solvate the

complex with a water model such as TIP3P. b. Add ions (e.g., Na+ and Cl-) to neutralize the

system and mimic a physiological salt concentration (e.g., 0.15 M).

3. Energy Minimization: a. Perform energy minimization using the steepest descent algorithm to

remove steric clashes and bad contacts. bash gmx grompp -f minim.mdp -c solv_ions.gro -p

topol.top -o em.tpr gmx mdrun -v -deffnm em

4. Equilibration (NVT and NPT): a. Perform a short NVT (constant number of particles, volume,

and temperature) equilibration to stabilize the temperature of the system. bash gmx grompp -f

nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr gmx mdrun -v -deffnm nvt b. Perform a short

NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the

pressure and density of the system. bash gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p

topol.top -o npt.tpr gmx mdrun -v -deffnm npt

5. Production MD Simulation: a. Run the production MD simulation for a desired length of time

(e.g., 100 ns or more). bash gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_0_100.tpr

gmx mdrun -v -deffnm md_0_100
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6. Analysis: a. Analyze the trajectory to assess the stability of the complex using metrics like

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). b. Analyze

the interactions between Vildagliptin and DPP-4 over time, such as hydrogen bond

occupancy. c. Visualize the trajectory to observe the dynamic behavior of the complex.

Protocol 3: Binding Free Energy Calculation using
MM/PBSA
This protocol provides a general workflow for calculating the binding free energy of the

Vildagliptin-DPP-4 complex from the MD simulation trajectory using the Molecular

Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.

1. Trajectory Preparation: a. From the production MD trajectory, select a stable portion for

analysis (e.g., the last 50 ns). b. Remove periodic boundary conditions and fit the trajectory to

the initial structure.

2. MM/PBSA Calculation: a. Use a tool like g_mmpbsa (for GROMACS trajectories) or the

MMPBSA.py script in AmberTools. b. The script will require the trajectory, topology files for the

complex, receptor, and ligand. c. The calculation will compute the following energy components

for the complex, receptor, and ligand: i. Molecular mechanics energy in the gas phase (van der

Waals and electrostatic). ii. Polar solvation energy (calculated using the Poisson-Boltzmann or

Generalized Born model). iii. Nonpolar solvation energy (typically estimated from the solvent-

accessible surface area). d. The binding free energy (ΔG_bind) is then calculated as: ΔG_bind

= G_complex - (G_receptor + G_ligand)

3. Analysis: a. Analyze the calculated binding free energy and its components. b. Per-residue

energy decomposition can be performed to identify the key residues contributing to the binding

affinity.
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Caption: Computational workflow for modeling Vildagliptin-DPP-4 interaction.
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Caption: DPP-4 inhibition by Vildagliptin and the resulting signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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